(Z)-2-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenethylacetamide
Description
(Z)-2-(5-(3-Bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenethylacetamide is a synthetic thiazolidinone derivative characterized by a central 2-thioxothiazolidin-4-one scaffold substituted with a 3-bromobenzylidene group at position 5 and an N-phenethylacetamide moiety at position 2.
Key structural features include:
- Z-configuration: The benzylidene substituent adopts a Z-stereochemistry, critical for maintaining planar conjugation with the thiazolidinone ring, a feature linked to enhanced intermolecular interactions (e.g., π-π stacking) in biological systems .
- N-Phenethylacetamide side chain: This substituent introduces hydrophobicity and flexibility, which may improve membrane permeability compared to simpler alkyl or aryl analogs .
Properties
IUPAC Name |
2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O2S2/c21-16-8-4-7-15(11-16)12-17-19(25)23(20(26)27-17)13-18(24)22-10-9-14-5-2-1-3-6-14/h1-8,11-12H,9-10,13H2,(H,22,24)/b17-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTWXAJACCNQPY-ATVHPVEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C(=O)C(=CC3=CC(=CC=C3)Br)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C(=O)/C(=C/C3=CC(=CC=C3)Br)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenethylacetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the thioxothiazolidin class, which is known for various pharmacological effects, including anticancer, antibacterial, and antifungal properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 461.39 g/mol. The structure features a thioxothiazolidin ring, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 461.39 g/mol |
| Purity | ≥ 95% |
The biological activity of this compound is attributed to its interaction with various biological targets, including enzymes and receptors. The thioxothiazolidin moiety plays a significant role in binding affinity and specificity, which modulates several biochemical pathways.
Anticancer Activity
Recent studies have shown that derivatives of thioxothiazolidin compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, in vitro assays demonstrated that the compound can inhibit the proliferation of A549 (lung adenocarcinoma), PC-3 (prostate cancer), and HepG2 (hepatocellular carcinoma) cells with IC50 values ranging from 7.0 to 20.3 µM .
The mechanism involves disruption of microtubule dynamics, promoting protofilament assembly similar to the action of Taxol, a well-known anticancer drug .
Antimicrobial Activity
This compound has also been evaluated for its antibacterial and antifungal properties. Preliminary results indicate that it exhibits moderate activity against several bacterial strains and fungi, suggesting its potential as a therapeutic agent in infectious diseases .
Case Studies
- Antiproliferative Studies : In a study assessing the antiproliferative activity of thioxothiazolidin derivatives, it was found that compounds similar to this compound showed IC50 values comparable to standard chemotherapeutics like gefitinib .
- Microtubule Disruption : Immunofluorescence microscopy and electron microscopy techniques were employed to observe the effects on microtubule integrity in cancer cells treated with the compound, revealing significant alterations in microtubule organization indicative of its potential as an anticancer agent .
Pharmacokinetics
Pharmacokinetic studies indicate that this compound has favorable absorption characteristics with a high gastrointestinal absorption rate. However, it is not expected to accumulate significantly in tissues due to rapid metabolism by cytochrome P450 enzymes .
Toxicity Profile
The toxicity assessments reveal that this compound has a relatively high LD50 value (>1345 mg/kg), indicating low acute toxicity. Furthermore, it does not exhibit mutagenic or carcinogenic properties based on current evaluations .
Scientific Research Applications
Anticancer Applications
Recent studies have demonstrated that derivatives of thioxothiazolidin compounds exhibit significant antiproliferative effects against various cancer cell lines. Notably, (Z)-2-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenethylacetamide has shown promising results in inhibiting the proliferation of:
- A549 (lung adenocarcinoma)
- PC-3 (prostate cancer)
- HepG2 (hepatocellular carcinoma)
In vitro assays have reported IC50 values ranging from 7.0 to 20.3 µM, indicating potent anticancer activity comparable to established chemotherapeutics like gefitinib. The mechanism of action involves disruption of microtubule dynamics, promoting protofilament assembly similar to Taxol, a well-known anticancer drug.
Case Study: Microtubule Disruption
Immunofluorescence microscopy and electron microscopy techniques were employed to observe the effects on microtubule integrity in cancer cells treated with the compound. Significant alterations in microtubule organization were noted, reinforcing its potential as an anticancer agent.
Antimicrobial Activity
The compound has also been evaluated for its antibacterial and antifungal properties. Preliminary results indicate moderate activity against several bacterial strains and fungi, suggesting its potential as a therapeutic agent in treating infectious diseases.
Pharmacokinetics
Pharmacokinetic studies indicate that this compound has favorable absorption characteristics with a high gastrointestinal absorption rate. However, it is not expected to accumulate significantly in tissues due to rapid metabolism by cytochrome P450 enzymes.
Toxicity Profile
Toxicity assessments reveal that the compound has a relatively high LD50 value (>1345 mg/kg), indicating low acute toxicity. Furthermore, it does not exhibit mutagenic or carcinogenic properties based on current evaluations.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidinone derivatives are widely studied for their anticancer, antimicrobial, and anti-inflammatory properties. Below is a detailed comparison of the target compound with structurally and functionally related analogs:
Key Findings from Comparative Analysis
Fluorinated analogs (3-fluoro, 4-fluoro) exhibit higher polarity, which may improve aqueous solubility but reduce cell-membrane penetration compared to brominated derivatives .
For example, (Z)-5-(3-fluorobenzylidene)-2-thioxothiazolidin-4-one derivatives showed IC₅₀ values of 2.1–8.7 µM against MCF-7 breast cancer cells . The N-phenethylacetamide group in the target compound may confer improved blood-brain barrier penetration compared to N-pyridinyl analogs (), which are more polar and likely restricted to peripheral tissues .
Synthetic Efficiency: Brominated derivatives generally achieve lower yields (78–85%) compared to fluorinated analogs (82–85%) due to steric hindrance during Knoevenagel condensation . The N-phenethylacetamide side chain requires additional coupling steps (e.g., carbodiimide-mediated amidation), increasing synthetic complexity relative to simpler N-alkyl derivatives .
Structural Flexibility and Target Selectivity :
- The phenethyl group’s conformational flexibility may allow the target compound to adapt to diverse binding pockets, whereas rigid analogs (e.g., pyridinyl derivatives in ) exhibit narrower target profiles .
Q & A
Q. What are the standard synthetic routes for (Z)-2-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenethylacetamide, and how can reaction conditions be optimized for higher yields?
The compound is typically synthesized via Knoevenagel condensation between 2-thioxothiazolidin-4-one and 3-bromobenzaldehyde, followed by coupling with N-phenethylacetamide. A common protocol involves refluxing equimolar amounts of the aldehyde and thioxothiazolidinone in glacial acetic acid with anhydrous sodium acetate as a catalyst for 6–8 hours . Yield optimization strategies include:
- Catalyst screening : Testing alternatives like piperidine or molecular sieves.
- Solvent variation : Replacing acetic acid with ethanol or DMF to improve solubility.
- Temperature control : Lowering reaction temperatures to reduce byproduct formation. Purification via recrystallization (ethanol/water) typically achieves >85% purity .
Q. Which spectroscopic techniques are critical for confirming the Z-configuration of the benzylidene moiety?
The Z-configuration is confirmed using:
Q. How is preliminary biological activity screening conducted for this compound?
Initial assays focus on:
- Antimicrobial activity : Disk diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 50–100 µg/mL.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Anti-inflammatory potential : COX-2 inhibition assays using ELISA kits .
Advanced Research Questions
Q. What structural modifications enhance the compound’s metabolic stability without compromising bioactivity?
- Substituent engineering : Introducing electron-withdrawing groups (e.g., -CF₃) at the phenyl ring increases lipophilicity and resistance to oxidative metabolism .
- Heteroatom replacement : Replacing sulfur in the thioxo group with selenium improves redox stability.
- Phenethylamide optimization : Methylation of the acetamide nitrogen reduces first-pass hydrolysis .
Q. How can researchers resolve contradictions in cytotoxicity data across different cell lines?
Discrepancies may arise due to:
- Cell line variability : Differences in membrane permeability (e.g., P-glycoprotein expression).
- Assay interference : Thiol-reactive groups in the compound may skew MTT results. Mitigation strategies include:
Q. What mechanistic insights explain the compound’s selective activity against tyrosine kinase pathways?
Computational docking studies (e.g., AutoDock Vina) reveal:
- Binding affinity : The 3-bromobenzylidene group occupies hydrophobic pockets in kinases like EGFR (ΔG ≈ -9.2 kcal/mol).
- Inhibition kinetics : Competitive inhibition with ATP, confirmed via Lineweaver-Burk plots.
- Downstream effects : Western blotting shows reduced phosphorylation of ERK1/2 and Akt .
Q. Which strategies improve aqueous solubility for in vivo studies while maintaining potency?
- Prodrug design : Phosphorylating the acetamide group enhances solubility and enables enzymatic activation in target tissues.
- Nanoformulation : Encapsulation in PLGA nanoparticles (size: 150–200 nm) achieves >90% drug loading and sustained release .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
